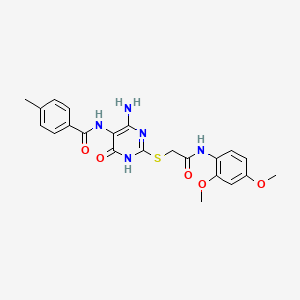

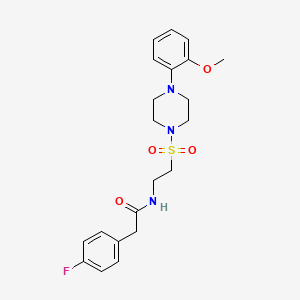

![molecular formula C15H12ClF3N2O3 B2543784 N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline CAS No. 478259-85-7](/img/structure/B2543784.png)

N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related aniline derivatives is described in the papers. For instance, anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride is used to prepare N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, suggesting a possible pathway for synthesizing similar compounds . Another paper describes the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods indicate that the synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline could involve similar high-pressure hydrolysis, reduction, and addition reactions.

Molecular Structure Analysis

The molecular structure and vibrational effects of related compounds have been studied using various spectroscopic methods. For example, IR, UV, and 1H NMR studies have been used to suggest an intramolecular hydrogen bond in N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives . Additionally, the structural and vibrational characteristics of 4-Methoxy-N-(nitrobenzylidene)-aniline have been analyzed using FT-IR, FT-Raman, and density functional method (DFT) calculations . These analyses can provide a foundation for understanding the molecular structure of N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline.

Chemical Reactions Analysis

The papers discuss the chemical reactions and mechanisms of related compounds. The reaction kinetics and mechanisms for the synthesis of aniline derivatives have been studied, suggesting an addition-elimination mechanism with second-order kinetics . This information can be useful in predicting the reactivity and possible chemical reactions involving N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the product from the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was characterized by elemental analyses, IR spectra, and 1H NMR . The antimicrobial activity and molecular dynamic simulation of 4-Methoxy-N-(nitrobenzylidene)-aniline have also been studied, providing insights into the biological properties and stability of similar compounds . These studies can inform the analysis of the physical and chemical properties of N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline.

Applications De Recherche Scientifique

Degradation and Environmental Impact

- Degradation Processes of Nitisinone and By-products : A study using LC-MS/MS investigated the stability and degradation pathways of nitisinone, a compound with a nitro and trifluoromethyl group similar to the query compound. This research could provide insights into the environmental behavior and degradation processes of similar compounds. The study found that nitisinone stability increases with the pH of the solution, and identified major degradation products that are stable under various conditions, indicating potential environmental persistence and transformation pathways for similar chemicals (Barchańska et al., 2019).

Health Effects and Toxicology

- Genotoxic Activities of Aniline and Metabolites : Research into the genotoxic potential of aniline and its metabolites, including nitro derivatives, offers insights into the health risks associated with exposure to compounds containing aniline and nitro groups. The review suggests that aniline and its metabolites do not significantly induce gene mutations, but there is evidence of clastogenic activity, especially at high doses. This information is critical for assessing the safety of chemicals with similar structures (Bomhard & Herbold, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O3/c1-24-14-5-2-9(6-11(14)16)8-20-12-4-3-10(15(17,18)19)7-13(12)21(22)23/h2-7,20H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYINZRSCPTORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)